thiamine disulfide

Description

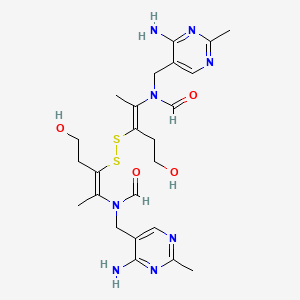

Thiamine disulfide, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a lipid-soluble derivative of thiamine (vitamin B1) characterized by a disulfide bond linking two thiamine molecules . Unlike water-soluble thiamine salts (e.g., thiamine hydrochloride), TTFD exhibits enhanced bioavailability due to its ability to passively diffuse across cell membranes, including the blood-brain barrier . Upon absorption, TTFD is enzymatically reduced by cellular thiols (e.g., glutathione) to release free thiamine, which is phosphorylated into thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate metabolism and mitochondrial energy production .

TTFD has demonstrated neuroprotective, antioxidant, and metabolic-enhancing properties in preclinical and clinical studies. It is used to address thiamine deficiency syndromes (e.g., Wernicke-Korsakoff syndrome) and has shown promise in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and autism spectrum disorders .

Properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N8O4S2/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)/b21-15-,22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEGEDUIIYDMOX-KBNZVFGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SS/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCO)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N8O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-16-3 | |

| Record name | Formamide, N,N'-[dithiobis[2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-[dithiobis[2-(2-hydroxyethyl)-1-methylvinylene]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in an aqueous solvent under alkaline conditions, typically maintained at a pH of 10–12 using sodium hydroxide. The optimal molar ratio of the two reactants ranges from 1:1 to 1.5:1, with a slight excess of the thiosulfate compound (R¹SSO₃M) to drive the reaction to completion. Key steps include:

-

Mixing : The reactants are combined at 20–25°C with vigorous stirring to ensure homogeneity.

-

Alkali Addition : Aqueous sodium hydroxide is introduced dropwise to maintain pH stability, which facilitates the nucleophilic displacement of the sulfonate group.

-

Inorganic Salt Enhancement : Sodium chloride or potassium chloride is added to saturate the solution, significantly improving yield (up to 98.8% purity) by salting out the product.

Industrial Advantages

This method eliminates organic solvents, simplifying post-reaction processing and reducing environmental impact. The final product is isolated via filtration, washed with water or ethanol, and vacuum-dried at 50–60°C.

Phosphorylation and Disulfide Exchange in Organic Media

Patent US3507854A outlines a multi-step synthesis route involving phosphorylation and disulfide bond formation in dimethylformamide (DMF) or dioxane. This method is particularly suited for producing phosphorylated this compound derivatives.

Key Reaction Steps

-

Thiamine Derivative Activation : A thiamine monophosphate derivative (e.g., S-benzoylthiamine O-monophosphate) is suspended in methanol-ethanol and treated with tri-n-octylamine to remove water via azeotropic distillation.

-

Phosphorylation : The anhydrous intermediate reacts with diphenylphosphorohalidate in DMF, forming a phosphorylated this compound precursor.

-

Pyrophosphate Incorporation : Pyrophosphoric acid is introduced to the reaction mixture, leading to the final disulfide product after 48 hours of stirring at room temperature.

Purification and Yield

The product is isolated by solvent evaporation, followed by ether precipitation. Chromatographic analysis confirms a yield of >95% for S-benzoylthiamine O-triphosphate, which is subsequently reduced to this compound using hydrogen sulfide or thiophenol.

Biochemical Reduction-Oxidation Pathways

While chemical synthesis dominates industrial production, biochemical methods involving thiol-disulfide interchange have been explored. Thiamine’s thiazole ring can reversibly open under physiological conditions, generating a thiol intermediate that oxidizes to form disulfide bonds.

Enzymatic Contributions

-

Glutathione (GSH) System : Reduces this compound derivatives via glutathione reductase (GR) and glutaredoxin (Grx), regenerating active thiol forms.

-

Thioredoxin (Trx) System : Thioredoxin reductase (TrxR) directly reduces disulfide bonds in thiamine derivatives, independent of Trx, as demonstrated in Caco-2 cell studies.

Oxidative Stress Applications

Under oxidative stress induced by tert-butyl hydroperoxide, this compound derivatives exhibit protective effects by modulating nuclear factor erythroid 2-related factor 2 (Nrf2) and enhancing NAD(P)H quinone dehydrogenase 1 (NQO1) activity.

Comparative Analysis of Synthesis Methods

Case Study: Thiamine Tetrahydrofurfuryl Disulfide (TTFD)

TTFD, a synthetic analog of allithiamine found in garlic, is produced via a specialized disulfide exchange reaction. The process involves:

-

Thiamine Activation : Thiamine hydrochloride is treated with tetrahydrofurfuryl mercaptan in acidic conditions.

-

Disulfide Formation : Oxidation with hydrogen peroxide yields TTFD, which is purified via recrystallization from ethanol-water mixtures.

This method, pioneered in Japan, emphasizes the critical role of the disulfide bond in enhancing bioavailability and metabolic activity compared to conventional thiamine salts .

Chemical Reactions Analysis

Types of Reactions: Thiamine disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: this compound can be reduced back to thiamine using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.

Major Products Formed:

Oxidation: Thiochrome is a major product formed during the oxidation of thiamine.

Reduction: The reduction of this compound yields thiamine.

Substitution: Various substituted thiamine derivatives can be formed depending on the reagents used.

Scientific Research Applications

Physiological Effects and Health Benefits

1.1 Exercise Performance Enhancement

TTFD has been shown to significantly improve exercise performance by enhancing endurance and grip strength. In a study involving ICR mice, TTFD supplementation led to increased lactate clearance rates and improved energy metabolism during physical activities. The results indicated that TTFD could serve as an ergogenic aid, promoting better exercise physiological adaptation .

1.2 Anti-Fatigue Properties

Research has demonstrated that TTFD can promote voluntary locomotor activity in rodents, suggesting its potential role in combating fatigue. The compound appears to stimulate dopaminergic neurons in the medial prefrontal cortex, which may enhance mood and reduce feelings of fatigue during prolonged exercise . Additionally, TTFD has been linked to increased appetite and decreased fatigue in elderly individuals with marginal thiamine deficiency, further supporting its anti-fatigue properties .

Safety and Toxicity Considerations

Long-term safety assessments of TTFD supplementation have demonstrated reasonable safety profiles at indicated doses. Studies have shown that daily administration over extended periods does not result in significant toxicity, making TTFD a viable option for health promotion and disease therapy .

Case Studies and Clinical Applications

4.1 Clinical Trials on Exercise Performance

One notable study assessed the effects of TTFD on athletes undergoing intensive training regimens. Participants who received TTFD supplementation displayed marked improvements in endurance tests compared to a placebo group, suggesting its efficacy as a performance enhancer in sports medicine .

4.2 Elderly Population Studies

Clinical observations involving elderly individuals indicated that TTFD supplementation improved overall vitality and reduced fatigue levels. These findings suggest potential applications for TTFD in geriatric medicine, particularly for enhancing quality of life among older adults facing nutritional deficiencies .

Summary Table of Applications

Mechanism of Action

Thiamine disulfide works by enhancing the availability of thiamine within cells, which is crucial for cellular energy metabolism . Thiamine acts as a cofactor for several enzymes involved in glucose metabolism, including transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . By increasing the intracellular levels of thiamine, this compound supports the efficient functioning of these enzymes and promotes energy production.

Comparison with Similar Compounds

Thiamine disulfide derivatives and analogs share the goal of improving thiamine bioavailability but differ in chemical structure, absorption mechanisms, and therapeutic applications. Below is a detailed comparison:

Structural and Pharmacokinetic Differences

| Compound | Structure Type | Bioavailability | Key Metabolic Pathway | Lipid Solubility |

|---|---|---|---|---|

| This compound (TTFD) | Disulfide derivative | High (~80%) | Reduction by glutathione/cysteine | High |

| Sulbutiamine (SuBT) | Disulfide derivative | Moderate-High | Reduction in liver/plasma | Moderate |

| Benfotiamine (BFT) | Thioester derivative | High | Hydrolysis by esterases | Moderate |

| Thiamine Hydrochloride | Water-soluble salt | Low (3.7–5.3%) | Active transport via SLC19A2/3 | None |

| Allithiamine | Natural disulfide | High | Reduction (similar to TTFD) | High |

Key Insights :

- Disulfide vs. Thioester Bonds : TTFD, sulbutiamine, and allithiamine require reductive cleavage of disulfide bonds to release thiamine, whereas benfotiamine (a thioester) undergoes hydrolysis .

- Bioavailability : TTFD and benfotiamine outperform thiamine hydrochloride due to lipid solubility and bypassing active transport .

- Tissue Distribution : TTFD preferentially accumulates in the brain, while benfotiamine elevates thiamine levels in peripheral tissues (e.g., nerves, kidneys) .

Clinical and Pharmacological Profiles

Key Insights :

- Neuroprotection : TTFD and sulbutiamine enhance cerebral thiamine levels, supporting neuronal health and reducing oxidative stress . Benfotiamine, however, lacks significant CNS penetration .

- Metabolic Effects : TTFD improves glucose metabolism in diabetic models, while benfotiamine mitigates diabetic complications via hexosamine pathway modulation .

- Antioxidant Mechanisms : TTFD generates thiochrome, a potent antioxidant, whereas benfotiamine’s effects are mediated through anti-inflammatory pathways .

Research Findings and Controversies

- TTFD vs. Thiamine Hydrochloride: In a study of diabetic rats, TTFD increased pancreatic thiamine levels by 300% compared to thiamine hydrochloride, correlating with improved insulin sensitivity . However, high-dose thiamine hydrochloride achieved similar blood thiamine levels to TTFD when administered parenterally, questioning the necessity of derivatives in non-malabsorption cases .

- TTFD vs. Sulbutiamine : Sulbutiamine’s O-isobutyryl group enhances CNS uptake, making it more effective for fatigue, while TTFD’s tetrahydrofurfuryl moiety supports broader tissue distribution .

Biological Activity

Thiamine disulfide (TDS), a derivative of thiamine (vitamin B1), has garnered attention for its biological activity, particularly in the context of redox regulation and cellular protection against oxidative stress. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular systems, and potential applications based on recent research findings.

Overview of this compound

This compound is formed by the oxidation of thiamine, resulting in a compound that can participate in various biochemical processes. Its structure allows it to act as a thiol donor, which is crucial in maintaining the redox balance within cells. The compound has been studied for its role in modulating oxidative stress and influencing metabolic pathways.

-

Thiol Redox Regulation :

- Thiamine disulfides can be reduced back to their thiol forms by cellular redox systems such as glutathione and thioredoxin. This reduction process is essential for maintaining cellular thiol levels and protecting against oxidative damage .

- In Caco-2 cells, TDS derivatives were shown to enhance the nuclear levels of the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a significant role in antioxidant response .

- Protection Against Oxidative Stress :

Table 1: Summary of Biological Effects of this compound

Case Studies

-

Physical Performance Enhancement :

- A study involving thiamine tetrahydrofurfuryl disulfide (TTFD), a derivative with higher bioavailability than TDS, demonstrated significant improvements in endurance and grip strength among test subjects. The study highlighted TTFD's role in lactate production and clearance, suggesting its potential for enhancing athletic performance .

- Clinical Applications :

Research Findings

Recent studies have focused on the pharmacological profile of this compound derivatives, exploring their potential as therapeutic agents. Investigations into their effects on various cellular systems have revealed:

Q & A

Q. How are thiamine disulfide derivatives synthesized, and what structural features enhance their bioavailability?

this compound derivatives, such as thiamine tetrahydrofurfuryl disulfide (TTFD), are synthesized by introducing organosulfur groups (e.g., mercaptans) to the thiamine molecule, forming disulfide bonds. Structural optimization involves ensuring lipid solubility, which allows passive diffusion across cell membranes without requiring active transport proteins. For example, TTFD’s disulfide bond mimics garlic-derived allithiamine, enhancing membrane permeability . Key steps include:

- Synthesis protocols : Reacting thiamine with sulfur-containing compounds under controlled pH and temperature.

- Validation : Confirming disulfide bond integrity via NMR or mass spectrometry.

Q. What pharmacokinetic differences exist between thiamine and its disulfide derivatives in preclinical models?

this compound derivatives exhibit higher bioavailability due to lipid solubility. In a human pharmacokinetic study, oral this compound achieved 7.7% bioavailability (AUC) compared to intramuscular thiamine hydrochloride, with plasma concentrations increasing 1.8-fold after repeated dosing. This contrasts sharply with water-soluble thiamine salts, which rely on inefficient active transport .

- Methodological note : Use crossover studies in animal models (e.g., rats) to compare AUC, Cmax, and half-life across administration routes.

Q. Which animal models are suitable for studying this compound’s impact on metabolic syndromes like hypertension?

Spontaneously hypertensive rats (SHR) are a validated model. SHR rats develop hypertension early in life, mimicking human metabolic syndrome. In a 4-month study, TTFD reduced blood pressure progression in SHR rats, likely via improved mitochondrial energy metabolism .

- Experimental design : Monitor blood pressure, body weight, and plasma thiamine levels longitudinally. Include pair-fed controls to isolate nutrient effects.

Advanced Research Questions

Q. How can analytical challenges in quantifying this compound and its metabolites be addressed?

this compound’s instability under reducing conditions complicates quantification. In one protocol, thioglycolic acid was used to reduce disulfide bonds, but excessive concentrations degraded thiamine. Optimal recovery requires:

Q. What mechanisms explain the superior bioavailability of this compound derivatives compared to thiamine salts?

Disulfide derivatives bypass the rate-limiting thiamine transporter (THTR2) via passive diffusion. TTFD’s disulfide bond is cleaved intracellularly by glutathione, releasing active thiamine. This mechanism avoids saturation kinetics, enabling dose-proportional absorption .

- Validation : Use Caco-2 cell monolayers to measure transepithelial transport efficiency.

Q. How should researchers resolve contradictions in bioavailability data between oral and intramuscular this compound administration?

Conflicting data may arise from differences in study design. For example, IM-administered thiamine hydrochloride showed 3.4-fold higher plasma accumulation than oral disulfide in steady-state studies. To reconcile this:

Q. Do structural modifications (e.g., allyl vs. propyl disulfide groups) alter therapeutic efficacy in neurological disorders?

Yes. Allyl disulfide (allithiamine) and propyl disulfide differ in membrane permeability and metabolic stability. In vitro, TTFD’s tetrahydrofurfuryl group enhances brain penetration, making it effective in encephalopathy models. Test via:

- Comparative assays : Measure IC50 for thiamine-dependent enzymes (e.g., transketolase) across derivatives .

Q. What experimental evidence links this compound to transketolase activity restoration in thiamine-deficient encephalopathy?

Thiamine deficiency reduces transketolase activity by 50–70% in rat brainstems, correlating with lactate accumulation. TTFD administration restores enzyme activity within 36 hours, reversing neurological deficits. Key steps:

Q. How can brain-targeted this compound prodrugs be designed to improve CNS drug delivery?

Prodrugs like LCX001 use this compound’s “lock-in” mechanism. After crossing the BBB, disulfide reductase cleaves the bond, trapping the active drug in the brain. In mice, this increased brain AUC by 2.23-fold compared to non-prodrug forms .

- Validation : Use in situ brain perfusion models and microdialysis for real-time monitoring.

Q. What methodological rigor is required when investigating this compound’s role in autonomic dysfunction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.